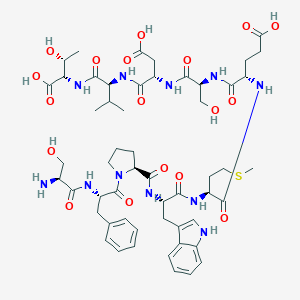

Prepro-TRH-(160-169)

Descripción

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83)/t28-,32+,34+,35+,36+,37+,38+,39+,40+,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZPNIYKHRJLV-UKESGPLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H75N11O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153476 | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-91-1 | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin releasing hormone (160-169) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cryptic Peptide Prepro-TRH-(160-169): A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological functions and mechanism of action of Prepro-TRH-(160-169), a cryptic peptide derived from the precursor of thyrotropin-releasing hormone (TRH). While initially considered an inert byproduct of prohormone processing, Prepro-TRH-(160-169), also known as Ps4, has been demonstrated to possess significant biological activity. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a resource for researchers in endocrinology, neurobiology, and pharmacology. Prepro-TRH-(160-169) has been shown to potentiate TRH-induced thyrotropin (TSH) and prolactin (PRL) secretion from the anterior pituitary, stimulate TSHβ gene expression, and potentiate TRH-evoked gastric acid secretion. Its actions are often synergistic with TRH, yet mediated by a distinct signaling pathway, suggesting a role as a fine-tuner of the hypothalamo-pituitary-thyroid axis and other physiological processes.

Introduction

The biosynthesis of many peptide hormones involves the post-translational processing of a larger precursor molecule, or prohormone. This process often yields multiple bioactive peptides, including "cryptic" peptides whose functions are not immediately apparent. Prepro-TRH-(160-169) is one such peptide, derived from the prepro-TRH protein, which also gives rise to five copies of TRH.[1] Initially overlooked, research has unveiled that Prepro-TRH-(160-169) is co-released with TRH from the hypothalamus and acts as a significant modulator of pituitary and central nervous system functions.[2][3] This technical guide will delve into the known functions of Prepro-TRH-(160-169), the experimental evidence supporting these findings, and the molecular mechanisms that underpin its activity.

Biological Functions of Prepro-TRH-(160-169)

Prepro-TRH-(160-169) exerts its biological effects primarily by modulating the actions of TRH. The key documented functions are detailed below.

Potentiation of TRH-Induced Thyrotropin (TSH) Secretion

Prepro-TRH-(160-169) does not independently stimulate TSH secretion; however, it significantly potentiates the TSH-releasing activity of TRH from the anterior pituitary in a dose-dependent manner.[3][4] This suggests a cooperative role for these two peptides in the regulation of the thyroid axis.

Stimulation of TSH β-Subunit Gene Expression

In contrast to its effect on TSH secretion, Prepro-TRH-(160-169) directly stimulates the promoter activity of the TSH β-subunit gene.[5][6] This effect is reported to be more rapid and of a greater magnitude than that of TRH itself, indicating a direct role in regulating the synthetic capacity of thyrotroph cells.[6]

Stimulation of Prolactin (PRL) Synthesis and Secretion

Prepro-TRH-(160-169) has been shown to stimulate both the synthesis and secretion of prolactin from pituitary cells.[6] The magnitude and duration of this effect are comparable to those of TRH.[6] Notably, the effects of Prepro-TRH-(160-169) and TRH on prolactin release are additive, suggesting that they operate through separate mechanisms.[6]

Potentiation of TRH-Evoked Gastric Acid Secretion

Beyond the pituitary, Prepro-TRH-(160-169) demonstrates activity within the central nervous system. When co-injected with TRH into the dorsal motor nucleus of the vagus (DMN), it potentiates TRH-induced gastric acid secretion in a dose-dependent and site-specific manner.[2][7] This points to a broader physiological role for this peptide in autonomic regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the function of Prepro-TRH-(160-169).

Table 1: Potentiation of TRH-Induced TSH Release from Perifused Rat Pituitaries

| Treatment Condition | TRH-Induced/Basal TSH Release Ratio (Mean ± SEM) | n | p-value vs. TRH alone |

| TRH (10 nM) alone | 2.81 ± 0.18 | 8 | - |

| Prepro-TRH-(160-169) (100 nM) + TRH (10 nM) | 4.79 ± 0.51 | 8 | < 0.001 |

| Nifedipine (10 µM) + TRH (10 nM) | 2.38 ± 0.12 | 4 | > 0.05 |

| Nifedipine (10 µM) + Prepro-TRH-(160-169) (100 nM) + TRH (10 nM) | 2.84 ± 0.35 | 8 | < 0.001 (vs. Ps4+TRH) |

| Verapamil (50 µM) + TRH (10 nM) | 3.25 ± 0.44 | 4 | > 0.05 |

| Verapamil (50 µM) + Prepro-TRH-(160-169) (100 nM) + TRH (10 nM) | 3.60 ± 0.20 | 4 | < 0.05 (vs. Ps4+TRH) |

| ω-conotoxin GVIA (100 nM) + Prepro-TRH-(160-169) (100 nM) + TRH (10 nM) | 2.83 ± 0.38 | 4 | < 0.01 (vs. Ps4+TRH) |

| Pertussis Toxin (100 ng/ml) + Prepro-TRH-(160-169) (100 nM) + TRH (10 nM) | 3.16 ± 0.40 | 8 | < 0.01 (vs. Ps4+TRH) |

Data adapted from Roussel, J. P., et al. (1991). Neuroendocrinology, 54(6), 559-565.[8]

Table 2: Potentiation of TRH-Evoked Gastric Acid Secretion

| Prepro-TRH-(160-169) (Ps4) Dose (ng) co-injected with TRH (50 ng) | Potentiation of Acid Response to TRH (%) |

| 100 | 14 |

| 150 | 76 |

| 200 | 182 |

Data adapted from Yang, H., & Taché, Y. (1994). Neuroscience Letters, 174(1), 43-46.[7]

Signaling Pathways

The signaling mechanism of Prepro-TRH-(160-169) in potentiating TRH-induced TSH release has been partially elucidated. It is a calcium-dependent process that involves the activation of L-type voltage-dependent calcium channels.[8][9] Furthermore, the effect is sensitive to pertussis toxin, indicating the involvement of a Gi/o family G-protein.[4][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of Prepro-TRH-(160-169).

Perifusion of Rat Anterior Pituitary Fragments

This in vitro technique is used to study the dynamics of hormone secretion from pituitary tissue in response to various stimuli.

-

Tissue Preparation: Anterior pituitaries from male rats are removed and quartered.

-

Perifusion System: The pituitary fragments are placed in perifusion chambers and continuously supplied with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

-

Experimental Procedure: After a stabilization period, the tissue is exposed to pulses of secretagogues (e.g., 10 nM TRH) with or without the continuous infusion of Prepro-TRH-(160-169) (e.g., 100 nM). Channel blockers (e.g., nifedipine, verapamil) or toxins (e.g., pertussis toxin) can be added to the perifusion medium to investigate signaling pathways.[8]

-

Sample Collection and Analysis: Fractions of the perifusate are collected at regular intervals (e.g., every 3 minutes) and the concentration of TSH is determined by radioimmunoassay (RIA).

-

Data Analysis: The TSH secretion is often expressed as a ratio of the peak stimulated release to the basal secretion rate.

TSHβ Gene Promoter Activity Assay

This assay is used to determine the effect of Prepro-TRH-(160-169) on the transcriptional regulation of the TSHβ gene.

-

Cell Line: A pituitary cell line, such as GH3 cells, which are responsive to TRH, is commonly used.[6]

-

Reporter Construct: A plasmid containing the promoter region of the TSHβ gene linked to a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT), is transfected into the cells.

-

Cell Treatment: The transfected cells are treated with various concentrations of Prepro-TRH-(160-169) or TRH for different durations.

-

CAT Assay: Cell lysates are prepared and incubated with [14C]chloramphenicol and acetyl-CoA. The CAT enzyme produced from the reporter gene acetylates the chloramphenicol.

-

Analysis: The acetylated and unacetylated forms of chloramphenicol are separated by thin-layer chromatography and quantified by autoradiography or phosphorimaging to determine the level of CAT activity, which reflects the promoter activity.[10]

In Vivo Gastric Acid Secretion Measurement

This in vivo experiment assesses the central effects of Prepro-TRH-(160-169) on gastric function.

-

Animal Model: Urethane-anesthetized male Sprague-Dawley rats with a gastric cannula are used.[7]

-

Microinjection: Prepro-TRH-(160-169) and/or TRH are microinjected in a small volume (e.g., 50-100 nl) directly into the dorsal motor nucleus of the vagus (DMN) in the brainstem.

-

Gastric Secretion Collection: Gastric juice is collected through the cannula at regular intervals before and after the microinjection.

-

Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0. The total acid output is then calculated.

Conclusion and Future Directions

Prepro-TRH-(160-169) has emerged from the shadows of its well-known counterpart, TRH, as a bioactive peptide with distinct and important modulatory functions. Its ability to potentiate TRH's effects on TSH and prolactin secretion, directly stimulate TSHβ gene expression, and influence central autonomic pathways highlights a sophisticated level of regulation within the neuroendocrine system. The elucidation of its signaling pathway via a pertussis toxin-sensitive G-protein and L-type calcium channels opens avenues for further investigation into its specific receptor and downstream effectors.

For drug development professionals, the synergistic action of Prepro-TRH-(160-169) with TRH presents a novel target for modulating the hypothalamo-pituitary-thyroid axis. Future research should focus on the identification and characterization of the Prepro-TRH-(160-169) receptor, a critical step for the development of selective agonists and antagonists. Furthermore, exploring the full spectrum of its central and peripheral actions will undoubtedly reveal new physiological roles and potential therapeutic applications for this once-cryptic peptide.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. genscript.com [genscript.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Prepro-TRH-(160-169) potentiates gastric acid secretion stimulated by TRH microinjected into the dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Somatostatin blocks the potentiation of TRH-induced TSH secretion from perifused pituitary fragments and the change in intracellular calcium concentrations from dispersed pituitary cells elicited by prepro-TRH (PS4) or by tri-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endocrine Enigma: A Technical Guide to the Mechanism of Action of Prepro-TRH-(160-169)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prepro-thyrotropin-releasing hormone (TRH)-(160-169), a decapeptide also known as TRH-potentiating peptide, is a cryptic peptide derived from the precursor of TRH. Initially considered an inert byproduct of prohormone processing, emerging evidence reveals its distinct biological activities, primarily as a modulator of TRH signaling. This technical guide synthesizes the current understanding of the mechanism of action of Prepro-TRH-(160-169), detailing its effects on cellular signaling, gene expression, and physiological responses. We provide a comprehensive overview of the experimental data, methodologies, and signaling pathways to facilitate further research and therapeutic development.

Core Mechanism of Action: Potentiation of TRH Signaling

The principal and most well-documented action of Prepro-TRH-(160-169) is the potentiation of TRH-induced effects, particularly the release of thyrotropin (TSH) from the anterior pituitary.[1][2][3][4] While the peptide itself does not typically initiate a strong response, it significantly amplifies the cellular reaction to TRH. This suggests a cooperative mechanism, where both peptides, originating from the same precursor, act in concert.[5] The effects of Prepro-TRH-(160-169) appear to be additive to those of TRH, hinting at a mechanism of action separate from the TRH receptor.[6][7]

Cellular Signaling Pathways

Prepro-TRH-(160-169) exerts its influence through the modulation of intracellular calcium levels. In primary cultures of rat anterior pituitary cells, the peptide has been shown to rapidly increase intracellular Ca2+ concentration.[1] This influx of extracellular calcium is a critical component of its potentiation effect on TRH-induced TSH secretion and is mediated by dihydropyridine- and omega-conotoxin-sensitive Ca2+ channels.

Signaling Pathway of Prepro-TRH-(160-169) in Pituitary Cells

Caption: Prepro-TRH-(160-169) binds to its specific site, activating calcium channels and increasing intracellular calcium, which potentiates TRH-induced TSH release.

Gene Expression

Beyond immediate secretagogue effects, Prepro-TRH-(160-169) demonstrates activity at the genomic level. It has been shown to stimulate the promoter activity of the TSH beta gene in a time- and dose-dependent manner.[6][7] This stimulation was observed to be more rapid and of a greater magnitude than that induced by TRH alone, further supporting a distinct and potent role in regulating pituitary hormone synthesis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Prepro-TRH-(160-169).

Table 1: In Vivo Effects on Gastric Acid Secretion

| Parameter | Treatment | Dose | Effect |

| Gastric Acid Secretion | Prepro-TRH-(160-169) + TRH | 100 ng | 14% potentiation of TRH response |

| Prepro-TRH-(160-169) + TRH | 150 ng | 76% potentiation of TRH response | |

| Prepro-TRH-(160-169) + TRH | 200 ng | 182% potentiation of TRH response | |

| Data from studies in urethane-anesthetized rats with microinjections into the dorsal motor nucleus of the vagus.[9] |

Table 2: Receptor Binding Characteristics in Neural Cell Lines

| Cell Line | Receptor Type | Dissociation Constant (Kd) | Number of Sites per Cell |

| C6 Glioma | High-affinity [125I-Tyr0]Ps4 binding sites | Subnanomolar | 9,700 |

| BN1010 Neuroblastoma | High-affinity [125I-Tyr0]Ps4 binding sites | Subnanomolar | 130,000 |

| Ps4 is an alternative name for Prepro-TRH-(160-169).[10] |

Experimental Protocols

In Vitro TSH Secretion Assay

-

System: Perifused quartered anterior pituitaries from male Wistar rats.[5]

-

Procedure:

-

Pituitaries are removed, quartered, and placed in perifusion chambers.

-

The chambers are perifused with Krebs-Ringer bicarbonate buffer supplemented with glucose, bovine serum albumin, and bacitracin.

-

After a stabilization period, the pituitaries are exposed to pulses of TRH with or without varying concentrations of Prepro-TRH-(160-169).

-

Fractions of the perifusate are collected at regular intervals.

-

TSH concentrations in the collected fractions are determined by radioimmunoassay (RIA).

-

Experimental Workflow for In Vitro TSH Secretion Assay

Caption: Workflow for assessing the effect of Prepro-TRH-(160-169) on TRH-induced TSH secretion from rat pituitaries.

TSH Beta Gene Promoter Activity Assay

-

Procedure:

-

GH3 cells are transiently transfected with a plasmid containing the TSH beta gene promoter linked to a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase, CAT).

-

Transfected cells are incubated with Prepro-TRH-(160-169) or TRH at various concentrations and for different durations.

-

Cells are harvested, and cell lysates are prepared.

-

The activity of the reporter enzyme (e.g., CAT) is measured to quantify promoter activity.

-

Broader Physiological Roles

The actions of Prepro-TRH-(160-169) are not confined to the pituitary. It also potentiates TRH-evoked gastric acid secretion through a site-specific action in the dorsal motor nucleus of the vagus, indicating a role in the central regulation of autonomic functions.[9] The co-localization and co-release of Prepro-TRH-(160-169) with TRH in the median eminence suggest that this peptide may act as a neuromodulator in the central nervous system and as a neuroendocrine signal at the pituitary level.[11][12]

Conclusion and Future Directions

Prepro-TRH-(160-169) is an emerging bioactive peptide with a clear role as a positive modulator of TRH signaling. Its ability to potentiate TRH-induced TSH secretion, stimulate TSH gene expression, and influence central autonomic pathways underscores its physiological significance. The existence of specific, high-affinity binding sites warrants further investigation to identify and characterize its cognate receptor. A deeper understanding of the molecular interactions between Prepro-TRH-(160-169), its receptor, and the TRH signaling pathway will be crucial for elucidating its full therapeutic potential. Future research should focus on receptor identification, downstream signaling events, and the exploration of its physiological roles beyond the hypothalamic-pituitary-thyroid axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thyrotropin-Releasing Hormone (TRH), | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Thyroid Hormone Receptor (THR) | DC Chemicals [dcchemicals.com]

- 5. pnas.org [pnas.org]

- 6. genscript.com [genscript.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Prepro-TRH-(160-169) potentiates gastric acid secretion stimulated by TRH microinjected into the dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific binding sites for rat prepro-TRH-(160-169) on C6 glioma and BN1010 clonal neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Endocrine Axis: A Technical Guide to the Biological Roles of Cryptic Peptides from Pro-Thyrotropin-Releasing Hormone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The processing of prohormones is a fundamental biological process that generates mature, bioactive peptides. While the primary products of these precursors have been extensively studied, the co-produced "cryptic" peptides have often been overlooked as mere byproducts. However, a growing body of evidence reveals that these cryptic peptides can possess unique and significant biological activities, opening new avenues for understanding physiological regulation and identifying novel therapeutic targets. This technical guide delves into the burgeoning field of cryptic peptides derived from pro-thyrotropin-releasing hormone (pro-TRH).

Pro-TRH is a precursor protein that, following post-translational processing, yields multiple copies of the well-characterized thyrotropin-releasing hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid axis.[1] Beyond TRH, the processing of pro-TRH liberates several other peptide fragments.[2] Initially considered inactive, these cryptic peptides are now recognized as potent modulators of endocrine function, with activities distinct from and sometimes synergistic with TRH.

This document provides an in-depth examination of the biological roles of two of the most studied pro-TRH cryptic peptides: prepro-TRH(160-169) (also known as Ps4 or pST10) and prepro-TRH(178-199) (also known as Ps5 or pFE22), along with its derivatives. We will explore their physiological effects, present quantitative data from key studies, detail relevant experimental protocols, and visualize their signaling pathways.

Quantitative Data on the Biological Activities of Pro-TRH Cryptic Peptides

The following tables summarize the key quantitative findings from studies investigating the biological effects of pro-TRH cryptic peptides.

Table 1: Effects of Prepro-TRH(160-169) on Pituitary Hormone Regulation

| Biological Effect | Peptide Concentration | Observed Effect | Cell/Animal Model | Reference |

| Potentiation of TRH-induced TSH release | 100 nM | Potentiated the TSH response to 10 nM TRH. | Perifused rat pituitary fragments | [3] |

| Stimulation of TSHβ gene promoter activity | 10⁻⁹ M (ED₅₀) | Dose-dependent stimulation of TSHβ promoter activity. | GH₃ rat pituitary tumor cells | [4] |

| Stimulation of PRL synthesis and secretion | 10⁻¹⁰ to 10⁻⁸ M | Stimulated prolactin synthesis and secretion to a similar magnitude as TRH. | GH₃ rat pituitary tumor cells | [5] |

| Increase in intracellular Ca²⁺ concentration | Not specified | Rapid (within 15s) increase in intracellular calcium. | Primary cultures of rat anterior pituitary cells | [6] |

Table 2: Effects of Prepro-TRH(178-199) and its Derivatives on Pituitary and Hypothalamic Function

| Biological Effect | Peptide/Fragment | Peptide Concentration | Observed Effect | Cell/Animal Model | Reference |

| Suppression of prolactin secretion | prepro-TRH(178-199) | 2 nM and 40 nM | Significant long-term suppression of prolactin secretion. | Perifused male rat anterior pituitaries | [7] |

| Suppression of prolactin secretion | prepro-TRH(186-199) | 2 nM and 40 nM | Similar suppression of prolactin release to the full peptide. | Perifused male rat anterior pituitaries | [7] |

| Increase in plasma prolactin levels | prepro-TRH(178-199) | Not specified (intra-arcuate administration) | 20-fold increase in plasma prolactin. | Rats | [8][9] |

| Decrease in tyrosine hydroxylase levels | prepro-TRH(178-199) | Dose-responsive | Decreased tyrosine hydroxylase levels. | Primary neuronal hypothalamic cultures | [8] |

| Release of prolactin | prepro-TRH(178-199), pFQ₇, pSE₁₄ | Dose-dependent | Produced a dose-dependent release of prolactin. | Primary cultures of pituitary cells | [10] |

Table 3: Molar Ratios of Pro-TRH Peptides in Rat Neural Tissues

| Tissue | Molar Ratio (TRH : prepro-TRH(178-199)) | Molar Ratio (TRH : prepro-TRH(160-169)) | Reference |

| Hypothalamus | 4.9-6.3 : 1 | 4.4-6.0 : 1 | [11] |

| Spinal Cord | 4.9-6.3 : 1 | 4.4-6.0 : 1 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pro-TRH cryptic peptides.

Pituitary Perifusion Assay for TSH and Prolactin Secretion

This protocol is adapted from studies investigating the effects of cryptic peptides on pituitary hormone release.[3][7]

Objective: To measure the dynamic secretion of TSH and prolactin from anterior pituitary tissue in response to stimulation with TRH and/or cryptic peptides.

Materials:

-

Adult male Sprague Dawley rats

-

Krebs-Ringer bicarbonate buffer supplemented with glucose and bovine serum albumin (BSA)

-

Synthetic prepro-TRH(160-169) and prepro-TRH(178-199)

-

Synthetic TRH

-

Perifusion chambers

-

Peristaltic pump

-

Fraction collector

-

Radioimmunoassay (RIA) kits for rat TSH and prolactin

Procedure:

-

Tissue Preparation: Euthanize adult male Sprague Dawley rats and aseptically remove the anterior pituitaries. Quarter each pituitary and place the fragments into a perifusion chamber.

-

Perifusion Setup: Place the perifusion chambers in a temperature-controlled water bath (37°C). Equilibrate the pituitary fragments by perifusing with Krebs-Ringer bicarbonate buffer for a pre-determined period (e.g., 90 minutes) at a constant flow rate (e.g., 0.5 mL/min).

-

Basal Secretion: Collect fractions of the perifusate at regular intervals (e.g., every 5 or 10 minutes) to establish a stable baseline of hormone secretion.

-

Peptide Stimulation: Introduce the test peptides (e.g., prepro-TRH(160-169), prepro-TRH(178-199), TRH) into the perifusion buffer at the desired concentrations. For potentiation studies, co-infuse the cryptic peptide with TRH.

-

Fraction Collection: Continue collecting fractions throughout the stimulation period and for a subsequent washout period to monitor the return to baseline secretion.

-

Hormone Quantification: Measure the concentration of TSH and prolactin in each collected fraction using specific radioimmunoassays.

-

Data Analysis: Plot hormone concentration against time to visualize the secretory profiles. Quantify the response by calculating the area under the curve or the peak hormone concentration above baseline.

Radioimmunoassay (RIA) for Rat Prolactin

This protocol provides a general outline for a competitive binding RIA to quantify prolactin in biological samples.[7][12]

Objective: To determine the concentration of prolactin in serum or pituitary perifusate fractions.

Materials:

-

Rat prolactin standard

-

Rabbit anti-rat prolactin primary antibody

-

¹²⁵I-labeled rat prolactin (tracer)

-

Goat anti-rabbit IgG secondary antibody (precipitating antibody)

-

Assay buffer (e.g., phosphate-buffered saline with BSA)

-

Polyethylene glycol (PEG) solution

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the rat prolactin standard in assay buffer to create a standard curve ranging from the lowest to the highest expected concentration.

-

Assay Setup: In duplicate or triplicate tubes, add a fixed volume of assay buffer, the primary antibody (at a dilution that binds 30-50% of the tracer in the absence of unlabeled hormone), and either the standard dilutions or the unknown samples.

-

Incubation: Vortex the tubes and incubate at 4°C for 24 hours to allow for competitive binding between the labeled and unlabeled prolactin for the primary antibody.

-

Tracer Addition: Add a fixed amount of ¹²⁵I-labeled rat prolactin to each tube. Vortex and incubate for another 24 hours at 4°C.

-

Precipitation: Add the secondary antibody and PEG solution to each tube to precipitate the primary antibody-antigen complexes. Incubate for a sufficient time to allow for complete precipitation.

-

Centrifugation and Aspiration: Centrifuge the tubes at a force and duration sufficient to pellet the precipitate (e.g., 3000 x g for 30 minutes). Carefully aspirate the supernatant.

-

Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.

-

Data Analysis: Plot the percentage of bound tracer against the concentration of the standards to generate a standard curve. Determine the concentration of prolactin in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Quantification of TSHβ mRNA by Northern Blot Analysis

This protocol is a generalized procedure for detecting and quantifying specific mRNA transcripts.

Objective: To measure the relative abundance of TSHβ mRNA in pituitary cells following treatment with cryptic peptides.

Materials:

-

Pituitary cells (e.g., GH₃ cells or primary pituitary cultures)

-

TRIzol reagent or other RNA extraction kit

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Radiolabeled probe specific for TSHβ mRNA (e.g., ³²P-labeled cDNA)

-

Hybridization buffer

-

Wash buffers (SSC, SDS)

-

Phosphorimager or X-ray film

Procedure:

-

Cell Treatment and RNA Extraction: Treat pituitary cells with the desired concentrations of cryptic peptides for a specified duration. Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

RNA Electrophoresis: Denature the RNA samples by heating in a formaldehyde/formamide-containing loading buffer. Separate the RNA by size on a formaldehyde-agarose gel.

-

Northern Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.

-

Immobilization: Crosslink the RNA to the membrane using a UV crosslinker.

-

Probe Preparation: Generate a high-specific-activity radiolabeled probe complementary to the TSHβ mRNA sequence.

-

Hybridization: Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites. Then, add the radiolabeled probe and incubate overnight at a specific temperature to allow for hybridization to the target mRNA.

-

Washing: Wash the membrane with a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probe.

-

Detection and Quantification: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe. Quantify the band intensity using densitometry software. Normalize the TSHβ mRNA signal to a housekeeping gene (e.g., GAPDH or actin) to control for variations in RNA loading.

Signaling Pathways and Mechanisms of Action

The cryptic peptides from pro-TRH exert their biological effects through distinct signaling pathways, highlighting their unique receptor interactions and downstream cellular responses.

Prepro-TRH(160-169) Signaling in Pituitary Thyrotrophs

Prepro-TRH(160-169) potentiates TRH-induced TSH secretion through a mechanism that involves the influx of extracellular calcium.[3] Studies have shown that this potentiation is dependent on the activation of L-type voltage-dependent calcium channels and is sensitive to pertussis toxin, suggesting the involvement of a Gi/o protein-coupled receptor.[3] This indicates that prepro-TRH(160-169) acts on a distinct receptor from the TRH receptor, which primarily signals through a Gq/11 protein.

Prepro-TRH(178-199) and Regulation of Prolactin Secretion

The mechanism of action of prepro-TRH(178-199) and its derivatives on prolactin secretion is more complex and appears to involve both direct pituitary and indirect hypothalamic actions. While some studies show a direct inhibitory effect on prolactin release from the pituitary, others demonstrate a potent stimulatory effect on prolactin secretion when administered into the hypothalamus.[7][8] This suggests a dual role for this peptide. The hypothalamic effect is likely mediated by a reduction in the activity of tuberoinfundibular dopamine (B1211576) (TIDA) neurons, which are the primary physiological inhibitors of prolactin secretion.[8] Prepro-TRH(178-199) has been shown to decrease the levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in hypothalamic neurons.[8]

Conclusion and Future Directions

The cryptic peptides derived from pro-TRH are emerging as significant players in neuroendocrine regulation. Prepro-TRH(160-169) acts as a potent modulator of pituitary TSH secretion, working in concert with TRH to fine-tune the hypothalamic-pituitary-thyroid axis. Prepro-TRH(178-199) and its processed fragments exhibit complex, and at times seemingly contradictory, effects on prolactin secretion, suggesting a multifaceted regulatory role that may involve both hypothalamic and pituitary sites of action.

For researchers and drug development professionals, these findings present exciting opportunities. The distinct mechanisms of action of these cryptic peptides compared to TRH suggest that their cognate receptors could be novel therapeutic targets. For instance, a selective agonist for the prepro-TRH(160-169) receptor could be developed to enhance TSH responsiveness in certain hypothyroid conditions without the broad effects of TRH administration. Similarly, understanding the dual regulatory control of prolactin by prepro-TRH(178-199) could lead to new treatments for hyperprolactinemia or conditions requiring prolactin modulation.

Future research should focus on several key areas:

-

Receptor Identification and Characterization: The definitive identification and cloning of the receptors for prepro-TRH(160-169) and prepro-TRH(178-199) are critical next steps. This will enable detailed pharmacological studies and the development of selective ligands.

-

Elucidation of Downstream Signaling: A more comprehensive understanding of the intracellular signaling cascades activated by these peptides is needed to fully appreciate their cellular effects.

-

In Vivo Physiological Roles: Further in vivo studies, potentially using genetic knockout models, will be essential to clarify the physiological relevance of these cryptic peptides in health and disease.

-

Pharmacokinetic and Pharmacodynamic Profiling: For any potential therapeutic application, a thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationships of synthetic analogues, will be necessary.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification and characterization of TRH-precursor peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. academic.oup.com [academic.oup.com]

- 5. genscript.com [genscript.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of prolactin secretion from the male rat anterior pituitary by cryptic sequences of prothyrotropin releasing hormone, ProTRH178-199 and ProTRH186-199 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PreproThyrotropin-releasing hormone 178-199 affects tyrosine hydroxylase biosynthesis in hypothalamic neurons: a possible role for pituitary prolactin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trh thyrotropin releasing hormone [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates pro-TRH-connecting peptides. Identification and characterization of prepro-TRH-(160-169) and prepro-TRH-(178-199) in the rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sceti.co.jp [sceti.co.jp]

An In-depth Technical Guide to Prepro-TRH-(160-169) and its Relation to TRH

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of Prepro-TRH-(160-169), a decapeptide derived from the same precursor as Thyrotropin-Releasing Hormone (TRH), and its intricate relationship with TRH signaling. While TRH is a well-established neurohormone, Prepro-TRH-(160-169) has emerged as a significant modulator of TRH's biological activities. This document details their distinct signaling pathways, comparative biological activities, and the experimental methodologies used to elucidate their functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, neuropharmacology, and drug development.

Introduction to TRH and its Precursor

Thyrotropin-Releasing Hormone (TRH) is a tripeptide hormone that plays a pivotal role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[1][2] It is synthesized in the paraventricular nucleus of the hypothalamus and released into the hypophyseal portal system, where it stimulates the anterior pituitary to secrete Thyroid-Stimulating Hormone (TSH) and prolactin.[1]

TRH is not synthesized directly but is processed from a larger precursor protein called prepro-TRH.[3][4] In rats, this 242-amino acid polypeptide contains six copies of the TRH progenitor sequence, -Gln-His-Pro-Gly-.[3] Enzymatic cleavage of prepro-TRH yields mature TRH and several other peptide fragments, referred to as "cryptic" or "connecting" peptides.[3][4] One of the most studied of these is the decapeptide Prepro-TRH-(160-169), also known as Ps4.[3][4][5]

Prepro-TRH Processing and Co-release with TRH

The processing of prepro-TRH is a multi-step enzymatic cascade that occurs within the neuron. Following the cleavage of the signal peptide, the resulting pro-TRH undergoes further processing by prohormone convertases to liberate TRH and the connecting peptides, including Prepro-TRH-(160-169).[3] Importantly, Prepro-TRH-(160-169) is co-localized with TRH in hypothalamic neurons and is co-released into the portal circulation upon neuronal depolarization.[3] This co-release suggests a coordinated physiological role.

Distinct Signaling Pathways

A critical aspect of the relationship between TRH and Prepro-TRH-(160-169) is that they exert their effects through distinct receptor and signaling pathways.

TRH Signaling Pathway

TRH binds to a specific G protein-coupled receptor (GPCR) on the surface of anterior pituitary thyrotrophs.[1] This receptor is coupled to the Gq/11 family of G proteins. Activation of the TRH receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of TSH.

Prepro-TRH-(160-169) Signaling Pathway

Prepro-TRH-(160-169) does not bind to the TRH receptor but interacts with its own specific binding sites.[6][7] Studies have shown that the potentiating effect of Prepro-TRH-(160-169) on TRH-induced TSH release is mediated by a pertussis toxin-sensitive G protein, suggesting the involvement of a Gi/o protein.[6][7] This pathway appears to involve the activation of L-type voltage-dependent calcium channels, leading to an influx of extracellular calcium.[6][7] This influx of calcium augments the calcium signal initiated by TRH, thereby potentiating TSH release. Prepro-TRH-(160-169) has also been shown to rapidly increase intracellular Ca2+ concentration in primary cultures of rat anterior pituitary cells.[8]

Quantitative Data Presentation

The following tables summarize the available quantitative data for Prepro-TRH-(160-169) and TRH. Direct comparative studies are limited, and thus the data is presented as found in the literature.

Table 1: Receptor Binding Affinity

| Ligand | Receptor/Binding Site | Preparation | Kd / IC50 | Reference |

| [3H]TRH | TRH Receptor | Rat pituitary homogenate | 30 nM (Kd) | [9] |

| [Tyr0]Ps4 (analog) | Ps4 Binding Site | Rat pituitary membranes | 8.3 ± 1.2 nM (IC50) | [6] |

| Prepro-TRH-(160-169) (Ps4) | Ps4 Binding Site | Rat pituitary membranes | 9.3 ± 1.2 µM (IC50) | [6] |

Note: IC50 values are dependent on the concentration of the radioligand used in the competition assay. Kd (dissociation constant) is a measure of binding affinity.

Table 2: Biological Potency and Efficacy

| Peptide | Biological Effect | System | Potency (EC50) / Efficacy | Reference |

| TRH | TSH Release | Perifused rat pituitaries | Dose-dependent | [3] |

| Prepro-TRH-(160-169) | Potentiation of TRH-induced TSH release | Perifused rat pituitaries | Dose-dependent potentiation | [3] |

| Prepro-TRH-(160-169) | Stimulation of TSHβ gene promoter activity | GH3 pituitary cell line | More rapid and of greater magnitude than TRH | [10] |

| TRH | Stimulation of TSHβ gene promoter activity | GH3 pituitary cell line | Dose- and time-dependent | [10] |

| Prepro-TRH-(160-169) | Potentiation of TRH-induced gastric acid secretion | Urethane-anesthetized rats | 100-200 ng potentiated response to 50 ng TRH by 14-182% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Prepro-TRH-(160-169) and TRH.

Radioligand Binding Assay

This protocol is adapted for the characterization of Prepro-TRH-(160-169) binding sites using a radiolabeled analog.

Protocol:

-

Membrane Preparation: Anterior pituitaries from adult male rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 600 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled ligand (e.g., [125I]Tyr0-Ps4) in a binding buffer. To determine competitive binding, increasing concentrations of unlabeled Prepro-TRH-(160-169) or its analogs are added to the incubation tubes. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and/or the Ki (inhibition constant).

TSH Secretion Assay (Pituitary Perifusion)

This method allows for the dynamic study of TSH release from pituitary tissue in response to stimulation.

Protocol:

-

Tissue Preparation: Anterior pituitaries are removed from rats and quartered. The pituitary fragments are placed in perifusion chambers.

-

Perifusion: The chambers are continuously supplied with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate and temperature.

-

Stimulation: After a stabilization period, the pituitary fragments are stimulated with pulses of TRH, Prepro-TRH-(160-169), or a combination of both, at various concentrations.

-

Fraction Collection: The effluent from the perifusion chambers is collected in fractions at regular intervals.

-

TSH Measurement: The concentration of TSH in each fraction is determined by a specific radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The amount of TSH released per unit of time is calculated and plotted to visualize the secretory response to the different stimuli.

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Protocol:

-

Cell Culture: Pituitary cells (e.g., primary cultures or GH3 cells) are grown on glass coverslips.

-

Dye Loading: The cells are incubated with Fura-2 AM in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.

-

Imaging: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Stimulation and Recording: The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission at 510 nm is recorded. After establishing a baseline, the cells are stimulated with TRH and/or Prepro-TRH-(160-169).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated. This ratio is proportional to the intracellular Ca2+ concentration.

TSHβ Gene Promoter Activity Assay (CAT Assay)

This assay is used to measure the transcriptional activity of the TSHβ gene promoter in response to stimulation.

Protocol:

-

Plasmid Construction: A plasmid is constructed containing the promoter region of the TSHβ gene upstream of the chloramphenicol (B1208) acetyltransferase (CAT) reporter gene.

-

Transfection: The reporter plasmid is transfected into a suitable cell line (e.g., GH3 pituitary cells).

-

Stimulation: The transfected cells are treated with TRH, Prepro-TRH-(160-169), or vehicle control for a specified period.

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the CAT enzyme.

-

CAT Assay: The cell lysate is incubated with [14C]chloramphenicol and acetyl-CoA. The CAT enzyme, if present, will transfer an acetyl group from acetyl-CoA to [14C]chloramphenicol.

-

Separation and Quantification: The acetylated and unacetylated forms of chloramphenicol are separated by thin-layer chromatography (TLC). The amount of acetylated [14C]chloramphenicol is quantified by autoradiography or a phosphorimager, which reflects the activity of the TSHβ promoter.[11]

Conclusion

Prepro-TRH-(160-169) is a biologically active peptide derived from the same precursor as TRH. It does not act as a classic secretagogue on its own but functions as a potent modulator of TRH activity. The two peptides operate through distinct signaling pathways, with Prepro-TRH-(160-169) utilizing a pertussis toxin-sensitive G protein and L-type calcium channels to potentiate the effects of TRH. This intricate interplay between co-released peptides from a single prohormone highlights a sophisticated mechanism for fine-tuning endocrine regulation. Further research into the physiological and pathophysiological roles of Prepro-TRH-(160-169) may unveil new therapeutic targets for disorders of the HPT axis and other systems where TRH is active. This guide provides a foundational understanding for researchers and drug development professionals to explore this fascinating area of neuroendocrinology.

References

- 1. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 2. Thyroid-stimulating hormone - Wikipedia [en.wikipedia.org]

- 3. Processing of thyrotropin-releasing hormone prohormone (pro-TRH) generates a biologically active peptide, prepro-TRH-(160-169), which regulates TRH-induced thyrotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. TRH-Potentiating Peptide, Prepro TRH (160-169) [novoprolabs.com]

- 6. Distribution, cellular localization, and ontogeny of preprothyrotropin-releasing hormone-(160-169) (Ps4)-binding sites in the rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sa prepro-trh connecting peptide (Prepro-trh 160-169) potentiates trh-induced tsh release from rat perifused pituitaries by stimulating dihydropyridine- and omega-conotoxin-sensitive ca2 channels : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Processing of the TRH Prohormone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of the endogenous processing of the thyrotropin-releasing hormone (TRH) prohormone (pro-TRH). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the biosynthesis of TRH and its associated peptides. This document details the enzymatic cascade responsible for generating TRH and other bioactive peptides from its precursor, presents quantitative data on peptide production, outlines detailed experimental protocols for studying this process, and provides visual representations of the key pathways and workflows.

Introduction to Pro-TRH and its Physiological Significance

Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is a key neurohormone primarily known for its role in regulating the hypothalamic-pituitary-thyroid (HPT) axis.[1] It stimulates the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland, which in turn governs the production of thyroid hormones.[1] Beyond its endocrine function, TRH acts as a neurotransmitter and neuromodulator in various regions of the central nervous system, influencing arousal, feeding behavior, and autonomic regulation.[1]

TRH is not synthesized directly but is derived from a larger precursor protein, the TRH prohormone (pro-TRH). In rats, this is a 26-kDa protein comprised of 255 amino acids, which contains five copies of the TRH progenitor sequence, Gln-His-Pro-Gly.[1] These progenitor sequences are flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg), which serve as recognition sites for processing enzymes.[1] The regions between the TRH progenitor sequences are termed "connecting peptides" or "cryptic peptides," and evidence suggests that some of these peptides possess biological activity of their own.[1] For instance, prepro-TRH-(160-169) has been shown to potentiate TRH-induced TSH release.

The processing of pro-TRH is a highly regulated, tissue-specific process that results in a diverse array of bioactive peptides. Understanding the intricacies of this process is crucial for elucidating the full spectrum of TRH's physiological roles and for the development of therapeutics targeting the HPT axis and other TRH-mediated pathways.

The Pro-TRH Processing Pathway

The journey from the initial translation of prepro-TRH to the final bioactive peptides involves a series of orchestrated post-translational modifications that occur in different subcellular compartments. The primary enzymes responsible for the endoproteolytic cleavage of pro-TRH are the prohormone convertases (PCs), specifically PC1/3 and PC2.

The biosynthesis of TRH and other pro-TRH-derived peptides begins with the translation of prepro-TRH mRNA. The resulting 29-kDa prepro-TRH polypeptide contains a 25-amino acid N-terminal signal sequence that directs it to the endoplasmic reticulum (ER).[1] Following cleavage of the signal peptide in the ER, the 26-kDa pro-TRH is transported through the Golgi apparatus to the trans-Golgi network (TGN).

It is within the TGN and subsequently in immature and mature secretory granules that the enzymatic processing of pro-TRH takes place.[1] Pulse-chase studies have revealed that the initial cleavage of the 26-kDa pro-TRH occurs at two mutually exclusive sites, generating either a 15-kDa N-terminal and a 10-kDa C-terminal intermediate, or a 9.5-kDa N-terminal and a 16.5-kDa C-terminal intermediate.[1] These initial cleavages are primarily mediated by PC1/3.[2]

These intermediate peptides are then further processed by PC1/3 and PC2 into smaller, mature peptides.[1][2] Following endoproteolytic cleavage by the PCs, the basic residues at the C-terminus of the newly formed peptides are removed by carboxypeptidase E (CPE). The final step in the formation of mature TRH involves the amidation of the C-terminal proline, a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which uses the C-terminal glycine (B1666218) of the progenitor sequence as the amide donor. Simultaneously, the N-terminal glutamine is cyclized to form pyroglutamic acid (pGlu).[1]

References

An In-depth Technical Guide to Prepro-TRH-(160-169) in the Hypothalamus

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the cryptic peptide Prepro-Thyrotropin-Releasing Hormone-(160-169), also known as Ps4. Derived from the post-translational processing of the TRH prohormone (pro-TRH), this decapeptide has emerged as a significant modulator of neuroendocrine function within the hypothalamus and beyond. While Thyrotropin-Releasing Hormone (TRH) has been extensively studied for its role in regulating the hypothalamic-pituitary-thyroid (HPT) axis, the co-released fragments from its precursor are now understood to possess distinct biological activities. This document collates key quantitative data, detailed experimental methodologies, and visual representations of its processing and signaling pathways to serve as a vital resource for ongoing research and therapeutic development.

Data Presentation

The processing of pro-TRH in the hypothalamus yields not only TRH but also several other peptide fragments, including Prepro-TRH-(160-169). Quantitative analysis has revealed specific molar ratios of these peptides, highlighting their significant presence and potential for biological relevance.

Table 1: Molar Ratio of TRH to Prepro-TRH Peptides in Rat Neural Tissues.[1]

| Tissue | Molar Ratio of TRH to Prepro-TRH-(160-169) |

| Hypothalamus | 4.4 - 6.0 : 1 |

| Spinal Cord | 4.4 - 6.0 : 1 |

Table 2: Dose-Dependent Potentiation of TRH-Induced Gastric Acid Secretion by Prepro-TRH-(160-169) in Anesthetized Rats.[2]

| Dose of Prepro-TRH-(160-169) (co-injected with 50 ng TRH) | Potentiation of Acid Response to TRH (%) |

| 100 ng | 14 |

| 150 ng | 76 |

| 200 ng | 182 |

Experimental Protocols

This section details the key experimental methodologies that have been employed to characterize Prepro-TRH-(160-169) in the hypothalamus.

Purification of Endogenous Prepro-TRH-(160-169) from Hypothalamic Tissue.[1]

Endogenous Prepro-TRH-(160-169) has been successfully purified from neural tissues using a multi-step chromatography process.

-

Tissue Extraction: Hypothalamic tissue is homogenized in an acidic extraction solution to preserve peptide integrity and centrifuged to remove cellular debris.

-

Gel Exclusion Chromatography: The supernatant is first subjected to gel filtration to separate molecules based on their size. This step serves to isolate a fraction containing peptides in the molecular weight range of Prepro-TRH-(160-169).

-

Ion-Exchange Chromatography: The peptide fraction from the previous step is then loaded onto an ion-exchange column. Peptides are eluted using a salt gradient, separating them based on their net charge.

-

Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC, which separates peptides based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) in a polar mobile phase is used to elute the peptides. Fractions are collected and assayed for the presence of Prepro-TRH-(160-169) using a specific radioimmunoassay.

Radioimmunoassay (RIA) for Prepro-TRH-(160-169)

The quantification of Prepro-TRH-(160-169) in tissue extracts and biological fluids is typically achieved through a competitive radioimmunoassay.

-

Antibody Production: A polyclonal antibody is raised in rabbits against a synthetic version of Prepro-TRH-(160-169) conjugated to a carrier protein.

-

Radiolabeling: Synthetic Prepro-TRH-(160-169) is radiolabeled, commonly with Iodine-125, to serve as the tracer.

-

Assay Procedure:

-

A standard curve is generated using known concentrations of unlabeled synthetic Prepro-TRH-(160-169).

-

Samples and standards are incubated with a fixed amount of the specific antibody and the radiolabeled peptide.

-

During incubation, the unlabeled peptide in the sample or standard competes with the radiolabeled peptide for binding to the antibody.

-

The antibody-bound fraction is separated from the free fraction (e.g., using a secondary antibody and centrifugation).

-

The radioactivity of the bound fraction is measured using a gamma counter. The concentration of Prepro-TRH-(160-169) in the samples is determined by comparing their displacement of the tracer with the standard curve.

-

Immunohistochemistry for Localization of Prepro-TRH-(160-169)

Immunohistochemistry is utilized to visualize the anatomical distribution of Prepro-TRH-(160-169) within the hypothalamus.

-

Tissue Preparation: Rats are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose (B13894) solution. Coronal sections of the hypothalamus are cut on a cryostat.

-

Staining Procedure:

-

Sections are incubated with a primary antibody, a rabbit polyclonal antibody raised against Prepro-TRH-(160-169) (e.g., antibody 1128B6), typically at a dilution of 1:2000 in a blocking buffer containing phosphate-buffered saline (PBS), Triton X-100, and normal goat serum. Incubation is carried out overnight at 4°C.

-

After washing in PBS, the sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

-

Following another wash, an avidin-biotin-peroxidase complex is applied.

-

The peroxidase activity is visualized using a chromogen solution (e.g., diaminobenzidine), which produces a colored precipitate at the site of the antigen.

-

Sections are then dehydrated, cleared, and coverslipped for microscopic examination.

-

Mandatory Visualization

Processing of Pro-TRH in the Hypothalamus

The following diagram illustrates the proteolytic processing of the pro-TRH precursor protein into its constituent peptides, including TRH and Prepro-TRH-(160-169).

Caption: Proteolytic processing of the Pro-TRH precursor.

Signaling Pathway of Prepro-TRH-(160-169)

This diagram outlines the proposed signaling mechanism for Prepro-TRH-(160-169) in potentiating TRH's effects, which is distinct from the TRH receptor signaling pathway.

Caption: Signaling pathway of Prepro-TRH-(160-169).

Conclusion

Prepro-TRH-(160-169) is an integral component of the TRH system in the hypothalamus, present in significant quantities and exhibiting distinct biological activities. Its ability to potentiate TRH-mediated responses through a unique signaling pathway underscores the complexity of neuroendocrine regulation. The experimental protocols detailed herein provide a foundation for consistent and reproducible research in this area. Further elucidation of the specific receptors and downstream effectors of Prepro-TRH-(160-169) will be crucial for understanding its full physiological role and for exploring its potential as a target for therapeutic intervention in endocrine and neurological disorders. This guide serves as a critical resource to facilitate these future endeavors.

Unveiling Ps4: A Technical Guide to Prepro-TRH-(160-169)

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Prepro-TRH-(160-169), a decapeptide with significant modulatory effects on endocrine and gastrointestinal functions. This document consolidates current knowledge on its nomenclature, core functions, underlying signaling mechanisms, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Nomenclature and Alternative Names

The peptide fragment corresponding to amino acids 160-169 of the thyrotropin-releasing hormone (TRH) precursor protein, Prepro-TRH, is known by several names in scientific literature. Understanding these synonyms is crucial for a comprehensive literature search and a clear understanding of its biological roles.

| Primary Name | Alternative Names & Synonyms |

| Prepro-TRH-(160-169) | Ps4[1][2] |

| TRH-potentiating peptide[3] | |

| pST10[4] | |

| Prepro Thyrotropin-Releasing Hormone (160-169)[1] |

Core Functions and Biological Activity

Ps4 is a biologically active peptide that primarily functions as a potentiator of TRH-mediated physiological responses. It is co-localized and co-released with TRH from the median eminence.[5] While it exhibits minimal intrinsic activity when administered alone, its synergistic action with TRH has been observed in two key areas: the potentiation of thyrotropin (TSH) release from the anterior pituitary and the enhancement of gastric acid secretion.[4][6][7]

Potentiation of TSH Release

Ps4 significantly enhances the stimulatory effect of TRH on TSH secretion from pituitary thyrotrophs. This suggests a cooperative mechanism where both peptides, derived from the same precursor, act on the same target cells to fine-tune hormonal output.[5]

Table 1: Quantitative Data on Ps4-Mediated Potentiation of TRH-Induced TSH Release

| Parameter | Value | Experimental Model | Reference |

| Ps4 Concentration for Potentiation | Dose-dependent | Perifused rat anterior pituitaries | [8] |

| Receptor Binding Affinity (Kd) | 0.22 nM | Rat pituitary membrane homogenates | [5] |

| Receptor Density (Bmax) | 517 fmol/mg protein | Rat pituitary membrane homogenates | [5] |

Enhancement of Gastric Acid Secretion

In the central nervous system, Ps4 potentiates the action of TRH in the dorsal motor nucleus of the vagus, leading to an augmented stimulation of gastric acid secretion.[4][7] This highlights a role for Ps4 in the neural regulation of digestive processes.

Table 2: Quantitative Data on Ps4-Mediated Potentiation of Gastric Acid Secretion

| Ps4 Dose (intradorsal motor nucleus) | TRH Dose (intradorsal motor nucleus) | Potentiation of Acid Response | Experimental Model | Reference |

| 100 ng | 50 ng | 14% | Urethane-anesthetized rats | [7] |

| 150 ng | 50 ng | 76% | Urethane-anesthetized rats | [7] |

| 200 ng | 50 ng | 182% | Urethane-anesthetized rats | [7] |

Signaling Pathways

The molecular mechanism underlying the potentiating effects of Ps4 involves a distinct signaling pathway that converges with the TRH signaling cascade. Evidence suggests that Ps4 binds to a specific G protein-coupled receptor on the pituitary cell surface, which is different from the TRH receptor.[5] This binding event initiates a signaling cascade that involves the influx of extracellular calcium through voltage-dependent calcium channels.

References

- 1. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Is Ps4 (prepro-TRH [160-169]) more than an enhancer for thyrotropin-releasing hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prepro-TRH-(160-169) potentiates gastric acid secretion stimulated by TRH microinjected into the dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of Prepro-TRH-(160-169): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prepro-TRH-(160-169), a decapeptide derived from the thyrotropin-releasing hormone (TRH) precursor, has emerged as a molecule of significant interest in neuropharmacology. Exhibiting pronounced antidepressant-like and analeptic properties, this peptide, also known as analeptin, demonstrates a distinct mechanism of action from TRH itself. This technical guide provides a comprehensive overview of the physiological effects of Prepro-TRH-(160-169), with a focus on its neurochemical interactions, signaling pathways, and behavioral outcomes. The information is presented through detailed experimental protocols, quantitative data summaries, and visual representations of its molecular mechanisms to facilitate further research and drug development efforts.

Introduction

Prepro-TRH-(160-169) is a peptide fragment that has shown considerable promise as a potential therapeutic agent for depressive disorders. Its antidepressant-like effects are notable for their rapid onset and independence from the hormonal actions associated with TRH. This guide synthesizes the current understanding of Prepro-TRH-(160-169), focusing on the molecular and behavioral evidence that defines its physiological role.

Neurochemical and Behavioral Effects

Prepro-TRH-(160-169) exerts significant influence over key neurotransmitter systems implicated in mood regulation. Its primary effects are centered on the dopaminergic and serotonergic systems, contributing to its observed antidepressant and analeptic activities.

Antidepressant-Like Activity

The most well-documented effect of Prepro-TRH-(160-169) is its potent antidepressant-like activity, as demonstrated in various animal models. A key model used to evaluate this is the forced swim test, where the peptide significantly reduces immobility time, an indicator of behavioral despair.

Modulation of the Dopaminergic System

Prepro-TRH-(160-169) has been shown to modulate the dopaminergic system, a key pathway in reward and motivation. It is understood to increase the release of dopamine (B1211576) in the brain, which is a crucial element of its antidepressant properties.

Neuroprotective and Anti-Amnesic Properties

Beyond its effects on mood, Prepro-TRH-(160-169) has demonstrated potential neuroprotective and anti-amnesic properties. These effects are linked to its ability to promote neuronal survival and plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Prepro-TRH-(160-169).

Table 1: Effect of Prepro-TRH-(160-169) on Immobility Time in the Forced Swim Test

| Dose | Animal Model | Reduction in Immobility Time (%) | Reference |

| 10 mg/kg | Mouse | ~40% | |

| 20 mg/kg | Mouse | ~60% |

Table 2: Effect of Prepro-TRH-(160-169) on Neurotransmitter Systems

| Neurotransmitter | Effect | Method | Reference |

| Dopamine | Increased release | In vivo microdialysis |

Note: Specific quantitative data on the percentage increase of dopamine release is not consistently available in the reviewed literature.

Mechanism of Action: Signaling Pathways

The physiological effects of Prepro-TRH-(160-169) are mediated by specific intracellular signaling cascades. A central mechanism is the activation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine kinase receptor B (TrkB).

The BDNF/TrkB Signaling Pathway

Prepro-TRH-(160-169) has been shown to activate the BDNF/TrkB signaling pathway. This activation is a critical step in mediating the peptide's antidepressant-like effects. Upon binding, this complex initiates a downstream signaling cascade involving the phosphorylation of key proteins.

The PI3K/Akt Signaling Pathway

A primary downstream effector of the activated TrkB receptor is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The activation of this pathway is crucial for promoting cell survival and neuroplasticity, which are thought to underlie the therapeutic effects of Prepro-TRH-(160-169).

Caption: Prepro-TRH-(160-169) Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Prepro-TRH-(160-169).

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

-

Animals: Male mice (e.g., C57BL/6) weighing 20-25g are commonly used.

-

Apparatus: A cylindrical glass tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

The duration of immobility (floating passively with only minor movements to maintain balance) is recorded during the last 4 minutes of the session.

-

Prepro-TRH-(160-169) or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the test.

-

-

Data Analysis: The total time spent immobile is calculated and compared between the treatment and control groups using statistical tests such as a t-test or ANOVA.

Caption: Forced Swim Test Experimental Workflow.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of freely moving animals.

-

Animals: Rats or mice are surgically implanted with a microdialysis probe in a specific brain region (e.g., nucleus accumbens).

-

Apparatus: A microdialysis pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection) are required.

-

Procedure:

-

Following a post-surgery recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

A stable baseline of neurotransmitter levels is established.

-

Prepro-TRH-(160-169) is administered, and sample collection continues to measure changes in neurotransmitter concentrations.

-

-

Data Analysis: Neurotransmitter levels in the dialysate are quantified and expressed as a percentage of the baseline levels.

Logical Relationships and Therapeutic Potential

The antidepressant-like effects of Prepro-TRH-(160-169) are logically linked to its ability to modulate specific neurobiological pathways. This relationship underscores its therapeutic potential.

Caption: Logical Flow of Prepro-TRH-(160-169) Action.

Conclusion

Prepro-TRH-(160-169) represents a promising avenue for the development of novel antidepressant therapies. Its distinct mechanism of action, centered on the BDNF/TrkB/PI3K/Akt signaling pathway and modulation of the dopaminergic system, offers a potential therapeutic advantage. Further research is warranted to fully elucidate its physiological effects and translate these preclinical findings into clinical applications. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals in this endeavor.

Technical Whitepaper: The Role of Prepro-TRH-(160-169) in the Regulation of Prolactin Secretion

Abstract

The prohormone for Thyrotropin-Releasing Hormone (pro-TRH) contains several peptide sequences beyond the five copies of TRH itself. Initially termed "cryptic" peptides, evidence now demonstrates they possess distinct biological activities. This document provides a comprehensive technical overview of one such peptide, Prepro-TRH-(160-169), and its specific effects on the synthesis and secretion of prolactin (PRL). While traditional TRH is a potent secretagogue for both TSH and PRL, Prepro-TRH-(160-169) exhibits a more nuanced role, appearing to be a primary regulator of hormone synthesis with complex, context-dependent effects on secretion. Its mechanism of action appears distinct from the classical TRH receptor, suggesting a novel pathway for modulating lactotroph function. This paper synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.

Introduction: Beyond TRH

Thyrotropin-Releasing Hormone (TRH) is a critical hypothalamic peptide that regulates the synthesis and secretion of Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL) from the anterior pituitary.[1] TRH is synthesized from a large precursor molecule, prepro-TRH, which contains five copies of the TRH progenitor sequence (Gln-His-Pro-Gly).[2] These copies are interspersed with other peptide fragments, known as pro-TRH connecting peptides.[2]

One of these peptides, Prepro-TRH-(160-169), has been identified as a significant, biologically active product of pro-TRH processing.[2][3] Immunoreactivity for Prepro-TRH-(160-169) is found co-localized with TRH in the external layer of the median eminence, suggesting it is co-released into the hypophyseal portal circulation and is therefore positioned to act directly on the anterior pituitary.[2][4] Research indicates that this peptide does not simply mimic TRH but has a distinct and complex role, particularly in uncoupling hormone synthesis from secretion.[4][5]

Quantitative Effects on Prolactin

The action of Prepro-TRH-(160-169) on prolactin is multifaceted, showing consistent stimulation of gene expression but variable effects on secretion depending on the experimental model.

In Vitro Studies

In vitro experiments using both tumor-derived cell lines and primary pituitary cultures have been crucial in dissecting the peptide's effects. In the rat pituitary tumor cell line GH3, Prepro-TRH-(160-169) stimulates both PRL synthesis and secretion in a dose-dependent manner, with an efficacy similar to that of TRH.[4][6][7] However, in primary cultures of rat pituitary cells, while the peptide robustly stimulates PRL mRNA synthesis, it has no significant direct effect on PRL secretion into the medium.[5] This discrepancy highlights a fundamental difference between immortalized cell lines and primary tissue, suggesting that in a more physiological context, Prepro-TRH-(160-169) is primarily a regulator of synthesis.

Table 1: In Vitro Effects of Prepro-TRH-(160-169) on Prolactin Synthesis (mRNA Levels)

| Cell Model | Peptide/Concentration | Treatment Duration | Effect on PRL mRNA | Reference |

|---|---|---|---|---|

| Primary Rat Pituitary Cells | Prepro-TRH-(160-169) | 4 hours | ~2-fold increase | [5] |

| GH3B Pituitary Tumor Cells | Prepro-TRH-(160-169) (10⁻⁸ M) | 16 hours | Significant increase (similar to TRH) | [4] |

| GH3B Pituitary Tumor Cells | TRH (10⁻⁸ M) | 16 hours | Significant increase |[4] |